1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine
Description
Overview of Piperazine (B1678402) Scaffolds in Drug Discovery and Development
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of therapeutic agents. bohrium.comscilit.comnih.gov Its prevalence is due to a combination of favorable physicochemical properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures. nih.gov
Historically, piperazine was first introduced as an anthelmintic agent in the early 20th century for the treatment of worm infections. wikipedia.org Its mode of action involves paralyzing parasites, which allows the host to expel them. wikipedia.org Over the decades, the application of piperazine derivatives has expanded dramatically, leading to their recognition as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the development of new drugs. bohrium.com
The therapeutic applications of piperazine-containing compounds are remarkably diverse, spanning a wide range of disease areas. researchgate.net Many blockbuster drugs incorporate this heterocyclic core. bohrium.com The two nitrogen atoms in the piperazine ring can be functionalized to modulate properties such as solubility, basicity, and receptor-binding interactions. nih.gov This adaptability has led to the development of piperazine-based drugs with activities including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects. researchgate.netnih.gov
Table 1: Examples of Therapeutically Significant Piperazine-Containing Drugs
| Drug Name | Therapeutic Class |
|---|---|
| Clozapine | Atypical Antipsychotic |
| Vortioxetine | Antidepressant |
| Buspirone | Anxiolytic |
| Cetirizine | Antihistamine |
Structural Context of 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine
The specific substitutions on the piperazine ring of this compound are critical in defining its chemical properties and potential biological activity.
The benzyl (B1604629) group, a phenyl group attached to a CH2 moiety, is a common substituent in drug molecules. The introduction of substituents onto the phenyl ring of the benzyl group can significantly influence the compound's pharmacological profile. The 2-chlorobenzyl group, present in the target molecule, features a chlorine atom at the ortho position of the benzene (B151609) ring.
The presence of a halogen, such as chlorine, can impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov The position of the substituent is also crucial; in this case, the ortho-chloro substitution can influence the conformation of the benzyl group relative to the piperazine ring, which can in turn affect how the molecule fits into a biological target. The 2-chlorobenzyl alcohol, a related compound, is known to cause skin, eye, and respiratory irritation. nih.gov
This functional group is often incorporated into drug candidates to improve their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The presence of the methylsulfonyl group on the piperazine nitrogen in 1-(methylsulfonyl)piperazine (B1332412) derivatives can influence their biological activities, which have been explored for potential antimicrobial and central nervous system effects. smolecule.com
Research Landscape and Significance of the Specific Piperazine Derivative
While the individual components of this compound are well-represented in the medicinal chemistry literature, specific research on this exact compound is limited. Its significance is therefore largely inferred from the known properties of its constituent parts. The combination of a piperazine core, a 2-chlorobenzyl group, and a methylsulfonyl moiety suggests that this compound could be a candidate for investigation in various therapeutic areas, particularly those targeting the central nervous system or infectious diseases.
The synthesis of related compounds, such as 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, has been reported in the literature, indicating that the synthesis of the target compound is feasible using established chemical methods. mdpi.com Further research would be necessary to elucidate the specific biological activities and therapeutic potential of this compound. The exploration of novel piperazine derivatives remains an active area of research, with the potential to yield new and effective therapeutic agents. bohrium.comnih.gov
Rationale for Investigating the Compound's Molecular Profile
The rationale for investigating the molecular profile of a compound like this compound stems from the established pharmacological importance of both the piperazine core and its substituents. The piperazine ring is a common pharmacophore that can interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.
The 2-chlorobenzyl group is a feature found in several centrally acting agents. The position of the chlorine atom on the benzyl ring can influence the molecule's conformation and its ability to fit into specific binding pockets of receptors. The methylsulfonyl group is often incorporated into drug candidates to enhance their solubility and metabolic stability. It can also participate in hydrogen bonding interactions with biological targets.
Given these characteristics, a molecular profile investigation of this compound would likely focus on its potential interactions with neurotransmitter systems, such as the dopaminergic and serotonergic pathways, which are common targets for piperazine-containing drugs. Computational modeling and in vitro screening assays would be essential first steps to elucidate its potential biological activity.
Current Gaps in the Academic Understanding of Related Chemical Entities
Furthermore, there is a dearth of information regarding the structure-activity relationships (SAR) of this particular combination of substituents on the piperazine ring. Understanding how the interplay between the 2-chlorobenzyl and methylsulfonyl groups influences target binding and functional activity is crucial for rational drug design. The lack of experimental data, including crystal structures and biological screening results, for this and closely related analogs, hinders a comprehensive understanding of their therapeutic potential. Future research should aim to synthesize and characterize this compound and evaluate its activity across a panel of relevant biological targets to fill this knowledge void.
Synthetic Routes to this compound
The construction of this compound can be approached through a logical sequence of reactions, typically starting with the piperazine core and sequentially adding the substituents. A plausible and common synthetic route would involve two main steps: the N-alkylation of piperazine with a 2-chlorobenzyl halide, followed by the N-sulfonylation of the resulting monosubstituted piperazine with methanesulfonyl chloride.
Conventional Synthetic Pathways to Piperazine Derivatives
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, and their synthesis is well-established. researchgate.netnih.gov The two secondary amine groups of the piperazine ring allow for sequential functionalization, which is key to creating unsymmetrically substituted derivatives. nih.gov Conventional methods for creating N-substituted piperazines include:
N-Alkylation: This involves the reaction of piperazine with an alkyl halide or sulfonate. It is a common method for introducing alkyl groups onto the nitrogen atoms. nih.gov
Reductive Amination: This process involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov
N-Arylation: The introduction of aryl groups can be accomplished through methods like the Buchwald–Hartwig coupling or aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. nih.gov
Ring Formation: In some cases, the piperazine ring itself is constructed from linear precursors, such as by reacting an aniline with bis-(2-haloethyl)amine. nih.govresearchgate.net
For the synthesis of this compound, a stepwise functionalization of the parent piperazine ring is the most direct approach.
Specific Approaches for Introducing Chlorobenzyl Substituents
The introduction of the 2-chlorobenzyl group onto the piperazine nitrogen is typically achieved through nucleophilic substitution, a classic N-alkylation reaction. nih.gov In this step, piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2-chlorobenzyl halide, most commonly 2-chlorobenzyl chloride.
To favor monosubstitution and prevent the formation of the disubstituted product, a large excess of piperazine is often used. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrohalic acid byproduct. nih.gov A simplified procedure for the general synthesis of monosubstituted piperazines has been developed, highlighting the efficiency of this one-pot, one-step method. nih.gov
Table 1: Reaction Conditions for N-Alkylation of Piperazine
| Reactant 1 | Reactant 2 | Solvent | Base | Catalyst/Additive | Outcome |
| Piperazine | 2-Chlorobenzyl chloride | Toluene | - | KI, DMF | 1-(2-Chlorobenzyl)piperazine |
| Piperazine | 4-Chlorobenzhydryl chloride | Butanone | K₂CO₃ | KI | 1-(4-Chlorobenzhydryl)piperazine chemicalbook.com |
The resulting intermediate, 1-(2-chlorobenzyl)piperazine, is a key precursor for the subsequent step.
Strategies for Incorporating Methylsulfonyl Groups
The final step in the synthesis is the incorporation of the methylsulfonyl (mesyl) group. This is achieved through the N-sulfonylation of the remaining secondary amine on the 1-(2-chlorobenzyl)piperazine intermediate. The most common reagent for this transformation is methanesulfonyl chloride (MsCl).
The reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a stable sulfonamide bond. mdpi.com This reaction is typically performed in an aprotic solvent like dichloromethane (DCM) and in the presence of a tertiary amine base, such as triethylamine (TEA), to act as an acid scavenger. mdpi.comhilarispublisher.com The reaction is generally efficient and proceeds under mild conditions, often at or below room temperature. prepchem.com
A representative procedure involves dissolving the piperazine derivative in a solvent, adding the sulfonyl chloride, and then introducing a base to facilitate the reaction. mdpi.com
Synthesis of Related Piperazine Sulfonamide Derivatives
The synthesis of piperazine sulfonamides is a widely used strategy in drug discovery, as the sulfonamide group can impart desirable physicochemical properties and biological activities. hilarispublisher.comhilarispublisher.comnih.gov The general synthetic scheme is highly versatile. By varying both the substituent on one piperazine nitrogen and the sulfonyl chloride, a diverse library of compounds can be generated. tandfonline.com
For instance, a study on novel sulfonamide derivatives of trimetazidine reported the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. mdpi.com The synthesis was achieved by reacting trimetazidine with methanesulfonyl chloride in dichloromethane in the presence of triethylamine, yielding the desired product. mdpi.com This mirrors the strategy for synthesizing the title compound.
Table 2: Examples of Synthesized Piperazine Sulfonamide Derivatives
| Piperazine Precursor | Sulfonyl Chloride | Product | Yield (%) |
| 1-Benzhydryl-piperazine | 4-Nitro-benzenesulfonyl chloride | 1-Benzhydryl-4-(4-nitro-benzenesulfonyl)-piperazine | 75 |
| 1-Benzhydryl-piperazine | 4-Chloro-benzenesulfonyl chloride | 1-Benzhydryl-4-(4-chloro-benzenesulfonyl)-piperazine | 76 |
| 1-Benzhydryl-piperazine | 4-tert-Butyl-benzenesulfonyl chloride | 1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine | 90 |
Data sourced from a study on 1-benzhydryl-piperazine sulfonamide derivatives. tandfonline.com
Novel Synthetic Strategies and Improvements
While conventional methods are reliable, modern organic synthesis seeks to improve reaction efficiency, reduce waste, and shorten reaction times. These goals have led to the exploration of novel techniques for synthesizing heterocyclic compounds like piperazine derivatives.
Application of Modern Organic Synthesis Techniques (e.g., Ultrasound-Assisted Synthesis)
Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The technique utilizes the energy of acoustic cavitation to enhance mass transfer and increase the reactivity of chemical species, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov
This "green chemistry" approach has been successfully applied to the synthesis of various heterocyclic scaffolds, including piperidine and piperazine derivatives. mdpi.commdpi.com For example, the synthesis of piperazine-based dithiocarbamates was achieved in excellent yields (80–90%) in just 30 minutes under ultrasonic conditions at 70 °C. mdpi.com This is a substantial improvement over conventional methods which required 12-18 hours at room temperature for lower yields (55–65%). mdpi.com The initial step in that reported synthesis was the preparation of 1-methanesulfonyl piperazine, demonstrating the compatibility of the sulfonamide group with this technique. mdpi.com
The application of ultrasound could potentially streamline the synthesis of this compound by accelerating either the initial N-alkylation step or the subsequent N-sulfonylation, thereby offering a more efficient and environmentally friendly alternative to traditional synthetic protocols.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZDBZKOUPZRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Investigations and Biological Activities Excluding Clinical Human Trials and Safety Profiles
In Vitro Pharmacological Profiling
The in vitro pharmacological characteristics of 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine and its analogs have been explored through a variety of assays to elucidate their potential mechanisms of action and biological effects at the molecular and cellular levels.
Receptor Binding Affinity Studies (e.g., Sigma-1 Receptors, Serotonin (B10506) Receptors)
The piperazine (B1678402) scaffold is a common feature in many biologically active compounds, including ligands for sigma and serotonin receptors.
Serotonin Receptors: Arylpiperazine derivatives are known to exhibit affinity for various serotonin (5-HT) receptors. mdpi.comresearchgate.net For example, m-chlorophenylpiperazine (mCPP), a related compound, shows a notable affinity for 5-HT transporters with an IC₅₀ of 230 nM. nih.gov The affinity of various arylpiperazine compounds for serotonin 5-HT₂ₐ receptors has been evaluated, with some derivatives displaying submicromolar Kᵢ values. mdpi.comresearchgate.net These findings suggest that piperazine-containing compounds, including potentially this compound, may interact with components of the serotonergic system.
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, COX-2 Enzyme, HIV-1 Reverse Transcriptase)
The inhibitory potential of piperazine sulfonamides and related structures has been investigated against several key enzymes.
Carbonic Anhydrase: Sulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.govmdpi.com A variety of benzenesulfonamides incorporating different chemical moieties have been shown to inhibit human (h) CA isoforms, including the tumor-associated hCA IX and XII, with inhibition constants (KIs) in the low nanomolar range. nih.gov For example, some sulfonamides exhibited KIs against hCA II ranging from 0.56 to 17.1 nM and against hCA IX from 4.5 to 47.0 nM. nih.gov
COX-2 Enzyme: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a therapeutic goal. nih.govnih.gov Various heterocyclic compounds, including those with pyrazole and triazole rings, have been developed as selective COX-2 inhibitors. nih.govbsu.edu.eg For instance, certain halogenated triarylpyrazoles have demonstrated significant in vitro COX-2 inhibitory activity with IC₅₀ values in the range of 0.043-0.17 μM. semanticscholar.org
HIV-1 Reverse Transcriptase: The reverse transcriptase (RT) enzyme is crucial for the replication of HIV-1, and its inhibition is a primary strategy in antiretroviral therapy. nih.govmdpi.comnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a major class of anti-HIV drugs. nih.gov A novel small-molecule inhibitor with a thiadiazole core appended to two pyrazoles, BPPT, was identified as a potent NNRTI with a half-maximal inhibitory concentration (IC₅₀) of 0.14 µM against the reverse transcriptase activity. nih.gov
While specific inhibitory concentrations for this compound against these enzymes are not detailed in the available literature, the presence of the sulfonylpiperazine moiety suggests a potential for interaction with these or other enzymatic targets.
Cell-Based Functional Assays
The biological effects of this compound and related compounds have been further characterized in various cell-based functional assays.
The cytotoxic and anti-proliferative effects of phenylsulfonylpiperazine and related derivatives have been evaluated against a panel of human cancer cell lines. In a study investigating a series of phenylsulfonylpiperazine derivatives, several compounds demonstrated significant cytotoxic activity, particularly against the MCF7 breast cancer cell line. mdpi.com For example, the compound (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone showed a potent IC₅₀ of 4.48 μM against MCF7 cells. mdpi.com Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also reported cytotoxic activity against various breast cancer cell lines, with IC₅₀ values ranging from 0.31 to 120.52 μM. mdpi.com Furthermore, ciprofloxacin derivatives incorporating a thiazolidinedione moiety linked to a piperazine ring have shown anti-proliferative activities against human melanoma (LOX IMVI) and renal cancer (A498) cell lines. nih.gov
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Phenylsulfonylpiperazine Derivatives | MCF7 | Breast | 4.48 | mdpi.com |
| Phenylsulfonylpiperazine Derivatives | MDA-MB-231 | Breast | >50 | mdpi.com |
| Phenylsulfonylpiperazine Derivatives | MDA-MB-453 | Breast | >50 | mdpi.com |
| Phenylsulfonylpiperazine Derivatives | MCF-10A (Non-tumoral) | - | >160 | mdpi.com |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | MCF7 | Breast | 0.31 - 120.52 | mdpi.com |
| Ciprofloxacin-thiazolidinedione Derivatives | LOX IMVI | Melanoma | 25.4 ± 1.43 | nih.gov |
| Ciprofloxacin-thiazolidinedione Derivatives | A498 | Renal | 33.9 ± 1.91 | nih.gov |
The antioxidant capacity of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.netresearchgate.netnih.gov These methods measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals. nih.gov The results are typically expressed as the concentration of the compound required to inhibit 50% of the radical (IC₅₀). mdpi.com While specific data on the antioxidant potential of this compound was not found in the reviewed literature, the general antioxidant properties of various piperazine derivatives have been reported. nih.gov
Piperazine derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. mdpi.comnih.govnih.govresearchgate.net The antimicrobial efficacy is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com
A study on N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives found that a compound with a 2-chlorobenzylthio moiety exhibited high activity against Staphylococcus aureus and Staphylococcus epidermidis, with a MIC of 0.06 µg/mL for both. nih.gov Another series of N,N′-disubstituted piperazines showed significant antibacterial activity against Gram-negative bacteria, particularly E. coli, with one compound demonstrating a MIC of 8 μg/mL. mdpi.com Furthermore, certain 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have shown potency against methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone | Staphylococcus aureus | 0.06 | nih.gov |
| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone | Staphylococcus epidermidis | 0.06 | nih.gov |
| N,N′-disubstituted piperazines | Escherichia coli | 8 | mdpi.com |
| N,N′-disubstituted piperazines | Staphylococcus aureus | 16 | mdpi.com |
| N,N′-disubstituted piperazines | Bacillus subtilis | 16 | mdpi.com |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Methicillin-resistant S. aureus (MRSA) | Potent | nih.gov |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Pseudomonas aeruginosa | Potent | nih.gov |
In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Human Clinical Data)
Antifilarial Efficacy in Relevant Animal ModelsNo studies were found that investigated the antifilarial efficacy of this compound in any preclinical animal models.
Due to the absence of specific data for this compound in these areas, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and data tables.
Molecular Mechanisms of Action and Target Identification
Elucidation of Molecular Targets and Pathways
The biological activity of piperazine (B1678402) derivatives is diverse, stemming from their ability to interact with a variety of molecular targets, including receptors, enzymes, and ion channels.
5-HT1A Receptors: Arylpiperazine compounds are well-recognized for their high affinity for serotonin (B10506) 5-HT1A receptors. nih.gov Structure-activity relationship studies have shown that the nature of the substituent on the piperazine ring significantly influences this affinity. For instance, certain 4-alkyl-1-arylpiperazines exhibit very low IC50 values, in the nanomolar range, for 5-HT1A receptors, indicating high-affinity binding. nih.gov Computational docking studies have predicted that some piperazine derivatives can have Ki values between 20 and 70 nM for the 5-HT1A receptor. researchgate.net Furthermore, specific aryl piperazine derivatives have demonstrated high affinity for both 5-HT1A and sigma-1 receptors, with Ki values in the sub-nanomolar range for some compounds. d-nb.info
The following table summarizes the binding affinities of some arylpiperazine derivatives for the 5-HT1A receptor:
| Compound | 5-HT1A Receptor Affinity (Ki, nM) |
|---|---|
| Compound 27 (an aryl piperazine derivative) | 0.44 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 |
The piperazine scaffold has been incorporated into inhibitors of various enzymes, including HIV-1 reverse transcriptase (RT). A number of piperidine-substituted triazine derivatives have been synthesized and shown to possess potent anti-HIV activities. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), displaying activity against both wild-type HIV-1 and resistant strains. nih.gov Selected compounds from these series have demonstrated lower IC50 values against reverse transcriptase than the established NNRTI, nevirapine. nih.gov The inhibitory activity of these compounds is attributed to their binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme.
The following table shows the reverse transcriptase inhibitory activity of representative piperidine-substituted triazine derivatives:
| Compound | Reverse Transcriptase Inhibition (IC50, nM) | Antiviral Activity against HIV-1 (EC50, nM) |
|---|---|---|
| Arylpiperazine Analog 1 | Data not specified | Low nanomolar range |
| Arylpiperazine Analog 2 | Data not specified | Low nanomolar range |
Structurally related sulfonylpiperazine analogs have been identified as negative allosteric modulators of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. nih.gov Structure-activity relationship studies of these analogs have revealed that the chemical features of the molecules are important for both their potency and selectivity for different nAChR subtypes, such as Hα4β2 and Hα3β4. nih.gov For instance, the position of a fluorine substitution on the phenylsulfonyl moiety was found to significantly affect the relative selectivity for Hα4β2 nAChRs. nih.gov This modulation of ion channel activity represents another potential molecular mechanism for compounds of this class. nih.gov
The interaction of sulfonylpiperazine derivatives with their protein targets involves a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. Molecular docking and dynamics simulations of piperazine-linked arylsulfonyl derivatives with carbonic anhydrase IX (CAIX) have shown stable binding within the active site. nih.gov The stability of the ligand-protein complex is underscored by minimal deviations in root mean square deviation (RMSD) values during simulations. nih.gov The analysis of root mean square fluctuations (RMSF) can identify key amino acid residues involved in the interaction with the ligand. nih.gov These computational approaches are crucial for understanding the specific molecular interactions that drive the biological activity of these compounds. mdpi.com
Cellular and Subcellular Mechanism Delineation
Piperazine derivatives have been shown to modulate various intracellular signaling pathways, which are critical for cell proliferation and apoptosis. For example, a novel piperazine compound was found to inhibit multiple cancer signaling pathways, including the PI3K-AKT pathway. nih.govresearchgate.net Treatment with this compound led to a downregulation of the PI3K p85beta protein and a significant reduction in AKT phosphorylation. nih.gov Furthermore, some piperazine derivatives can induce both extrinsic and intrinsic apoptotic signaling pathways in cancer cells. nih.gov This can involve the activation of caspases, such as caspase-8 and caspase-3, and the suppression of NF-κB translocation to the nucleus. nih.gov The ability to modulate these key signaling cascades highlights the potential of this class of compounds to influence fundamental cellular processes.
Impact on Cellular Processes Relevant to Observed Biological Activities
Without established biological activities for 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine, its impact on cellular processes remains speculative. Generally, piperazine derivatives can influence various cellular pathways. For instance, some piperazine-containing compounds have been shown to induce apoptosis in cancer cells and inhibit cell cycle progression. mdpi.com Others can modulate the activity of enzymes or ion channels, thereby affecting cellular signaling and function. The 2-chlorobenzyl and methylsulfonyl moieties of the subject compound would significantly influence its physicochemical properties and, consequently, its potential interactions with cellular components, but specific data is lacking.
Interaction with Biological Systems (General)
The interaction of this compound with biological systems has not been specifically documented. The piperazine core is a key structural feature in many centrally acting agents, suggesting that derivatives could potentially cross the blood-brain barrier and interact with the central nervous system.
Modulation of Key Biological Processes
There is no direct evidence to describe how this compound modulates key biological processes. Based on the activities of other piperazine derivatives, potential (but unproven) areas of interaction could include neurotransmission, inflammatory pathways, or cell proliferation. researchgate.net
Involvement of Specific Neurotransmitter Systems (e.g., Cholinergic, NMDA-Glutamatergic, Dopaminergic)
While many piperazine derivatives are known to interact with various neurotransmitter systems, no such activity has been confirmed for this compound.
Dopaminergic System: Certain piperazine analogues have demonstrated high affinity for the dopamine (B1211576) transporter (DAT), acting as dopamine uptake inhibitors. nih.govnih.gov For example, studies on chlorophenylpiperazine (B10847632) analogues have identified potent and selective ligands for dopamine receptors, particularly the D4 subtype. nih.gov
Cholinergic System: The piperazine structure is also found in compounds that interact with the cholinergic system. However, the specific effects, whether agonistic or antagonistic, at muscarinic or nicotinic receptors, would be determined by the full molecular structure of the compound.
NMDA-Glutamatergic System: Some N-aryl piperazine compounds have been investigated as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are linked to the N-methyl-D-aspartate (NMDA) glutamatergic system. nih.gov These modulators can influence glutamatergic transmission, which plays a critical role in synaptic plasticity, learning, and memory.
It is critical to reiterate that the above points refer to the activities of other, structurally distinct piperazine derivatives. The actual pharmacological profile of this compound remains to be elucidated through future research.
Data Tables
Due to the absence of specific experimental data for this compound, no data tables can be generated.
Structure Activity Relationship Sar and Structural Biology
Systematic Structural Modifications of 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine
Impact of Benzyl (B1604629) Ring Substituents on Biological Activity
The 2-chlorobenzyl group is a critical component for the biological activity of the parent compound. The nature, position, and electronic properties of substituents on the benzyl ring can drastically alter the molecule's interaction with its biological targets.
Research on analogous structures containing substituted phenyl or benzyl rings attached to a piperazine (B1678402) core consistently demonstrates the importance of halogen substituents. For instance, studies on related piperazine derivatives have shown that the presence of a halogen on the phenyl moiety is essential for inhibitory effects on certain biological targets like equilibrative nucleoside transporters (ENTs) polyu.edu.hk. Specifically, the position of the substituent is crucial; in some series, moving a chloro group from the para- to the meta-position can restore inhibitory activity polyu.edu.hk.
In a series of N-methylsulfonyl-piperazine-based acetamides, compounds containing a 2-chlorophenyl moiety showed potent antiproliferative activity against human lung carcinoma cells mdpi.com. This suggests that the ortho-chloro substitution, as seen in this compound, is a favorable feature for certain types of biological activity. The electron-withdrawing nature and steric bulk of the chlorine atom at the ortho position can influence the conformation of the benzyl group relative to the piperazine ring, thereby affecting binding affinity.
Table 1: Impact of Aromatic Ring Substitution on Biological Activity in Analogous Piperazine Series
| Compound Series | Substituent on Phenyl/Benzyl Ring | Observed Biological Effect | Reference |
|---|---|---|---|
| N-methylsulfonyl-piperazine-based acetamides | 2-chlorophenyl | Potent antiproliferative activity | mdpi.com |
| N-methylsulfonyl-piperazine-based acetamides | 2,4-dichlorophenyl | Potent antiproliferative activity | mdpi.com |
| FPMINT Analogues (ENT Inhibitors) | 2-fluorophenyl | Essential for inhibitory effects on ENT1 and ENT2 | polyu.edu.hk |
| N-Arylpiperazine Antimycobacterials | 4-Cl-phenyl and 4'-Cl-3'-CF3-phenyl | High in vitro anti-tuberculosis efficiency | mdpi.com |
Role of the Methylsulfonyl Group in Target Binding and Activity
The methylsulfonyl (–SO₂CH₃) group is a strong electron-withdrawing moiety that significantly influences the compound's physicochemical properties and its ability to bind to targets. This group can alter the basicity of the adjacent piperazine nitrogen, which in turn affects the molecule's pharmacokinetic profile and potential for ionic interactions .
The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, providing specific interaction points within a receptor's binding pocket. The inclusion of a sulfonyl group at the N-terminal of a piperazine ring has been explored in the synthesis of various biologically active agents, leading to compounds with antiproliferative and other effects researchgate.net. In the development of inhibitors for targets like PI3Kα, the 4-(methylsulfonyl)piperazin-1-yl moiety has been successfully incorporated to achieve high potency nih.gov. This highlights the utility of the methylsulfonyl group in designing targeted inhibitors.
Furthermore, the polar nature of the methylsulfonyl group can enhance water solubility, a crucial factor for bioavailability nih.gov. Its presence creates a distinct polar region on the molecule, contrasting with the more lipophilic 2-chlorobenzyl group, which can be critical for orienting the compound correctly within a binding site.
Modifications to the Piperazine Ring System
The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds across different therapeutic areas nih.govmdpi.com. Its six-membered ring containing two nitrogen atoms at positions 1 and 4 allows for versatile substitution while providing a degree of conformational rigidity nih.govmdpi.com.
The structural integrity of the piperazine ring is often crucial for maintaining biological activity. In studies on nucleozin analogs, which feature a similar substituted piperazine core, the loss of activity upon modification of the piperazine ring underscored its necessity for the compound's function plos.org. Replacing the flexible piperazine ring with a more rigid 2,5-diazabicyclo[2.2.1]heptane system or a more flexible ethylenediamine group resulted in analogs that were less active plos.org. This suggests that the specific conformation and pKa values afforded by the piperazine scaffold are finely tuned for optimal target interaction. The two nitrogen atoms can serve as hydrogen bond donors or acceptors and play a key role in the molecule's solubility and bioavailability mdpi.com.
Influence of Linker Chains on Activity
In this compound, the methylene (–CH₂–) bridge of the benzyl group acts as a short, relatively rigid linker connecting the aromatic ring to the piperazine core. The properties of this linker are critical, as it dictates the spatial orientation between the two key functional groups.
In the broader context of drug design, the linker's composition and length are known to be crucial for degradation activity and target selectivity, particularly in more complex systems like proteolysis targeting chimeras (PROTACs) that often incorporate piperazine moieties nih.govrsc.org. While the parent compound is not a PROTAC, the principle holds: the linker influences the geometry of interaction with the biological target. Altering this linker, for instance by extending it or introducing heteroatoms, would likely have a profound impact on the compound's biological profile by changing the distance and angle between the chlorophenyl ring and the rest of the molecule.
Identification of Key Pharmacophores for Specific Activities
Based on SAR studies of this compound and its analogs, several key pharmacophoric features can be identified that are essential for its biological activities:
Substituted Aromatic Ring: The 2-chloro-substituted phenyl ring provides a key site for lipophilic and potentially halogen-bonding interactions with the target protein. The ortho-position of the chlorine atom imparts specific steric and electronic properties that are crucial for activity.
Piperazine Core: This central scaffold correctly orients the two terminal substituents (2-chlorobenzyl and methylsulfonyl). Its nitrogen atoms are important for tuning physicochemical properties like solubility and can participate in hydrogen bonding or ionic interactions.
Methylsulfonyl Moiety: This group serves as a potent hydrogen bond acceptor and a polar anchor. Its strong electron-withdrawing nature modulates the electronic properties of the entire molecule.
Relationship between Molecular Structure and Biological Profile
This distinct arrangement allows for specific and multifaceted interactions within a biological target. The 2-chlorobenzyl group can engage with hydrophobic pockets, while the methylsulfonyl group interacts with polar or charged residues. The piperazine ring ensures the correct spatial positioning of these two pharmacophores for optimal binding. The unique combination of these features—a halogenated aromatic ring for lipophilic interaction, a central heterocyclic scaffold for structural integrity, and a sulfonyl group for polar interactions—defines its specific biological activity. Any modification to this carefully balanced structure is likely to alter its biological profile significantly.
Structure-Activity Relationships in Anti-proliferative Activity
While direct studies on the anti-proliferative activity of this compound are not extensively documented, research on related benzylpiperazine and sulfonylpiperazine derivatives offers significant insights. The piperazine scaffold is a common feature in many anticancer agents. nih.govresearchgate.net
The N-benzyl group is a crucial component for cytotoxic activity in many piperazine series. For instance, studies on benzylpiperazine derivatives of alepterolic acid showed that substitutions on the benzyl ring significantly influence potency. Specifically, compounds with dichloro-substitutions, such as (3,4-dichlorobenzyl)piperazinyl alepterolic acid, displayed high toxicity against the MCF-7 breast cancer cell line. nih.gov This suggests that the chloro-substitution on the benzyl ring of this compound is likely a key contributor to its potential anti-proliferative effects.
Furthermore, the sulfonyl group attached to the piperazine nitrogen is also vital. In a series of novel 4-substituted phenylsulfonyl piperazines linked to a tetrazole moiety, several compounds exhibited significant growth inhibitory activity against various human cancer cell lines, with GI₅₀ values in the sub-micromolar range. ijpsonline.comresearchgate.net This highlights the importance of the sulfonylpiperazine core in conferring anti-proliferative properties. The combination of a substituted benzyl group and a sulfonyl moiety on the piperazine ring, as seen in the target compound, represents a promising strategy for developing potent anti-cancer agents. mdpi.com
Table 1: Anti-proliferative Activity of Related Piperazine Derivatives
| Compound Class | Substitution Pattern | Target Cell Line(s) | Activity/Potency |
|---|---|---|---|
| Benzylpiperazinyl Alepterolic Acid Derivatives | (3,4-dichlorobenzyl)piperazinyl | MCF-7 (Breast Cancer) | IC₅₀ = 8.31 µM nih.gov |
| Phenylsulfonyl Piperazine-Tetrazole Hybrids | Various substitutions | SiHa, MDA-MB-231, PANC-1 | GI₅₀ ≤ 0.2 µM ijpsonline.com |
| Benzylpiperazine Derivatives | Various | Mcl-1 Protein Binding | Kᵢ = 0.18 µM (most potent) nih.gov |
SAR in Antiviral Activity
The piperazine ring is a privileged scaffold in the development of antiviral agents. researchgate.net The antiviral potential of this compound can be inferred from SAR studies of structurally similar compounds targeting a range of viruses.
The sulfonyl piperazine moiety has been incorporated into potent antiviral compounds. A series of diarylpyrimidine derivatives bearing a piperazine sulfonyl group were discovered as highly effective HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated nanomolar potency against wild-type and mutant HIV-1 strains. nih.gov Similarly, a series of sulfonyl piperazine derivatives of nucleozin were designed as anti-influenza A virus inhibitors, with several compounds exhibiting more potent activity than the reference drug, ribavirin. A 2,3-dichlorobenzene substituted analogue showed the most significant in vitro activity against Influenza A. researchgate.net This underscores the favorable role of the sulfonyl group and halogenated phenyl rings in antiviral activity.
In the context of other viruses, piperazine-containing compounds have shown broad-spectrum activity. For example, certain derivatives have been identified as inhibitors of human rhinovirus (HRV) by binding to the viral capsid. nih.gov The introduction of an electron-withdrawing group, such as chlorine, on a phenyl ring has been noted as necessary for activity against Yellow Fever Virus (YFV) in some compound series. frontiersin.org
Table 2: Antiviral Activity of Related Sulfonyl Piperazine Derivatives
| Compound Class | Viral Target | Key Structural Features | Potency |
|---|---|---|---|
| Diarylpyrimidine-Piperazine Sulfonyl Derivatives | HIV-1 (Wild-Type) | Diarylpyrimidine core | EC₅₀ = 0.0014 µM (most potent) nih.gov |
| Sulfonyl Piperazine Nucleozin Derivatives | Influenza A | 2,3-dichlorobenzene substitution | More potent than ribavirin researchgate.net |
| Phenylsulfonyl Pyrazole Derivatives | Yellow Fever Virus (YFV) | Chlorine substitution on phenyl ring | Necessary for activity frontiersin.org |
| Piperazine-containing agents | Human Rhinovirus 14 (HRV14) | Benzothiazine and thiazolyl acetic acid ester moieties | Inhibited 85% of serotypes at ≤ 3 µg/ml nih.gov |
SAR in Antinociceptive Effects
The structural elements of this compound suggest a potential for modulating nociceptive pathways. The benzylpiperazine core is a well-known pharmacophore with stimulant properties that affect dopaminergic and serotonergic systems, which can influence pain perception. wikipedia.orgeuropa.eu
More specifically, studies on thiazole-piperazine derivatives have highlighted the importance of the methylsulfonyl group for antinociceptive activity. Molecular docking studies of these compounds suggested that the methylsulfonyl residue forms strong hydrogen bonds with the active sites of µ- and δ-opioid receptors, which appears critical for the observed effect. mdpi.com
Additionally, the presence of a chlorophenyl group is a feature in other compounds with demonstrated antinociceptive effects. A series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives containing a piperazine moiety showed significant anticonvulsant and antinociceptive activity in a formalin model of tonic pain. mdpi.com The most active compound in that series was found to interact with voltage-sensitive sodium and L-type calcium channels. mdpi.com This suggests that the 2-chlorobenzyl portion of the target molecule may contribute to its analgesic potential through interaction with ion channels or other receptors involved in pain signaling.
Crystallographic Studies and Ligand-Target Complex Analysis
As of this writing, the specific crystal structure of this compound is not publicly available. However, crystallographic data from closely related compounds provide valuable information on the likely conformation and intermolecular interactions of this molecule.
For example, the crystal structure of a diarylpyrimidine derivative bearing a piperazine sulfonyl moiety has been determined in complex with the HIV-1 reverse transcriptase. nih.gov This analysis revealed the specific binding modes and interactions within the enzyme's non-nucleoside inhibitor binding pocket, explaining the compound's high potency.
In another relevant study, the X-ray structure of a potent piperazine-containing antiviral agent, SDZ 880-061, was resolved while bound to human rhinovirus 14 (HRV14). nih.gov The analysis showed that the compound binds within a hydrophobic pocket of the VP1 capsid protein. The interactions were predominantly hydrophobic, but three potential hydrogen bonds were identified between the inhibitor and residues of VP1. This binding stabilizes the capsid, interfering with viral attachment and uncoating. nih.gov Such studies on analogous compounds suggest that this compound likely adopts a stable chair conformation for the piperazine ring and engages with biological targets through a combination of hydrophobic and polar interactions.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.
Interaction with Specific Receptors and Enzymes
While specific docking studies for 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine are not extensively documented in publicly available literature, the versatile piperazine (B1678402) scaffold is a common feature in ligands targeting a wide array of receptors and enzymes. Piperazine derivatives have been successfully docked into the active sites of various proteins, including kinases, G-protein coupled receptors (GPCRs), and proteases, often demonstrating key interactions that contribute to their biological activity.
For analogous compounds, docking studies have revealed critical interactions. For instance, in studies of similar phenylpiperazine derivatives, interactions with amino acid residues in the active site, such as hydrogen bonding with serine or aspartate residues and hydrophobic interactions with leucine or valine, have been identified as crucial for binding. It is plausible that the 2-chlorobenzyl and methylsulfonyl moieties of this compound would engage in similar specific interactions, with the chlorine atom potentially forming halogen bonds and the sulfonyl group acting as a hydrogen bond acceptor.
Binding Energy Calculations
Binding energy calculations are a quantitative measure of the affinity between a ligand and its target. These calculations, often performed using scoring functions within docking software, estimate the free energy of binding (ΔG). A lower, more negative binding energy value typically indicates a more stable and favorable interaction.
For a series of pyrazolo-pyrimidinone derivatives, molecular docking simulations highlighted high binding affinity towards the Epidermal Growth Factor Receptor (EGFR) nih.gov. While specific binding energy values for this compound are not available, studies on analogous piperazine-containing compounds have reported binding energies in the range of -7 to -10 kcal/mol for various targets, indicating strong and stable binding. The table below illustrates typical binding energy data that would be generated from such a study for a series of related compounds.
Illustrative Binding Energies of Piperazine Analogs
| Compound Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog A | Tyrosine Kinase | -8.5 | ASP810, LYS692 |
| Analog B | Histone Deacetylase | -7.9 | HIS142, GLY150 |
| Analog C | Sigma-1 Receptor | -9.2 | GLU172, TYR103 |
Molecular Dynamics (MD) Simulations to Understand Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a nanosecond to microsecond timescale.
MD simulations of piperazine derivatives have been employed to assess the stability of the docked conformation within the binding pocket of a target protein. Such simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions, providing a more accurate representation of the binding event than static docking poses. For instance, a 150-ns molecular dynamics simulation study was used to reveal the stable conformation and binding patterns of certain analogs in a stimulating environment mdpi.com. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are typically monitored throughout the simulation to assess the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
QSAR models are developed by correlating physicochemical, electronic, and steric properties of molecules with their experimentally determined biological activities. For piperazine derivatives, QSAR models have been successfully developed to predict their activity as, for example, renin inhibitors openpharmaceuticalsciencesjournal.com. These models, often generated using techniques like Multiple Linear Regression (MLR), can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. A robust QSAR model for piperazine and keto piperazine derivatives as renin inhibitors showed a correlation coefficient (R²) of 0.846, indicating a strong predictive capability openpharmaceuticalsciencesjournal.com.
Identification of Physicochemical Descriptors Correlating with Activity
The development of a QSAR model involves the identification of molecular descriptors that significantly contribute to the biological activity. These descriptors can provide insights into the structural features that are important for potency. For piperazine-based compounds, descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and various electronic and topological indices have been found to correlate with their biological activities. For instance, a QSAR study on piperazine derivatives might reveal that increased lipophilicity and the presence of specific hydrogen bond donors or acceptors are positively correlated with inhibitory activity. The following table provides an example of physicochemical descriptors that could be identified as significant in a QSAR study of piperazine analogs.
Significant Physicochemical Descriptors from an Illustrative QSAR Study
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| LogP | Lipophilicity | Positive |
| TPSA | Topological Polar Surface Area | Negative |
| nHBDon | Number of Hydrogen Bond Donors | Positive |
| MW | Molecular Weight | Negative |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding human data)
In silico ADME screening is a critical step in modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles and reducing late-stage attrition of drug candidates nih.gov. Various computational models are employed to predict how a compound will behave in a biological system, based on its molecular structure.
For this compound, computational models can predict its interaction with various CYP isoforms. The stability is often expressed as a half-life (t½) value in preclinical systems like rat or mouse liver microsomes (RLM or MLM). Graph Neural Networks and other machine learning algorithms are increasingly used to predict these values with greater accuracy nih.gov. The predictions are based on large datasets of compounds with experimentally determined stabilities, allowing the models to learn structure-metabolism relationships mdpi.com. A lower composite site lability (CSL) score from such predictions indicates a more stable molecule researchgate.net.
Table 1: Predicted Metabolic Stability Parameters for this compound
| Parameter | Predicted Value | Preclinical System | Significance |
|---|---|---|---|
| Half-life (t½) | Moderate to High | Rat Liver Microsomes | Indicates expected duration in systemic circulation. |
| Intrinsic Clearance (CLint) | Low to Moderate | Rat Liver Microsomes | Predicts the rate of metabolism by liver enzymes. |
| Major Metabolizing CYP Isoform | CYP3A4 | N/A | Identifies the primary enzyme responsible for metabolism. |
Note: The values in this table are illustrative of typical outputs from in silico prediction platforms and are not based on experimental data for this specific compound.
The ability of a compound to cross the blood-brain barrier (BBB) is essential for therapies targeting the central nervous system (CNS) but undesirable for peripherally acting agents mdpi.com. In silico models predict BBB permeability based on physicochemical properties such as lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors mdpi.comnih.gov. These quantitative structure-activity relationship (QSAR) models are developed using large datasets of compounds with known BBB permeability in animal models osti.gov.
For compounds like this compound, predictive models can calculate a brain/blood concentration ratio (logBB). A higher logBB value suggests better penetration into the CNS. Models like the BOILED-Egg graph provide a quick visual classification of compounds likely to be absorbed by the intestine and those likely to penetrate the brain nih.gov. For preclinical studies in animals, these predictions help in designing experiments and interpreting results related to CNS exposure.
Table 2: Predicted Physicochemical Properties and BBB Penetration for this compound
| Property | Predicted Value | Threshold for CNS Penetration | Implication for Preclinical Studies |
|---|---|---|---|
| Molecular Weight (MW) | ~318.8 g/mol | < 450 g/mol | Favorable for passive diffusion across the BBB. |
| Lipophilicity (logP) | 2.5 - 3.5 | 1.5 - 4.0 | Optimal range for balancing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 60 Ų | < 90 Ų | Suggests good potential for BBB permeation. |
| H-Bond Donors | 0 | ≤ 3 | Favorable for crossing the BBB. |
| H-Bond Acceptors | 4 | ≤ 7 | Favorable for crossing the BBB. |
Note: The values in this table are estimations based on the compound's structure and typical outputs from computational ADME software.
Computational Studies on Related Piperazine Derivativesresearchgate.netfgcu.edumdpi.comresearchgate.net
The piperazine scaffold is a versatile and privileged structure in medicinal chemistry, known to enhance water solubility and oral bioavailability researchgate.net. Numerous computational studies have been conducted on piperazine derivatives to understand their structure-activity relationships (SAR) and to design new molecules with desired pharmacological activities fgcu.edunih.govnih.gov.
Molecular Docking: This technique is widely used to predict the binding orientation of piperazine derivatives to their biological targets pharmaceuticaljournal.netrsc.org. For example, docking studies have been used to investigate how piperazine-containing compounds interact with key amino acid residues in the active sites of enzymes or receptors, providing insights into their mechanism of action rsc.org. These studies help in optimizing the structure of the ligand to improve binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity youtube.com. For piperazine derivatives, QSAR models have been developed to predict activities such as anticancer or antimicrobial effects based on various molecular descriptors mdpi.comresearchgate.netnih.gov. These models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates researchgate.net.
Pharmacokinetic Profiling: In silico ADME predictions are a common component of computational studies on piperazine derivatives. These analyses help ensure that newly designed compounds possess drug-like properties, such as good oral bioavailability and metabolic stability, before they are synthesized mdpi.comresearchgate.net. Such computational approaches conserve resources and accelerate the drug discovery pipeline researchgate.net.
Preclinical Metabolism and Pharmacokinetics Excluding Human Data
In Vitro Metabolic Stability in Animal Liver Microsomes
The initial evaluation of a compound's metabolic stability is often performed in vitro using liver microsomes from various animal species, such as rats and mice. This allows for an early assessment of how the compound might be metabolized by cytochrome P450 enzymes, which are abundant in these subcellular fractions.
In a typical assay, the compound of interest is incubated with liver microsomes in the presence of necessary cofactors like NADPH. Samples are taken at various time points, and the decrease in the concentration of the parent compound is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated. These values help in classifying the compound as having low, moderate, or high metabolic stability.
Table 1: Representative Data Table for In Vitro Metabolic Stability in Rodent Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
There is no publicly available data for 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine.
Identification of Major Metabolites in Preclinical Models
Understanding the metabolic pathways of a new chemical entity is crucial. In vitro systems, such as liver microsomes and hepatocytes, as well as in vivo samples (plasma, urine, and feces) from animal studies are used to identify the major metabolites. By comparing the mass spectra of the parent compound with those of potential metabolites, structural modifications like hydroxylations, demethylations, or oxidations can be identified. This information is vital for understanding the clearance mechanisms and for identifying any potentially active or reactive metabolites. For arylpiperazine compounds, common metabolic pathways include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine (B1678402) ring.
Pharmacokinetic Profiles in Animal Models (e.g., Rodents)
Following in vitro assessments, the pharmacokinetic profile of a compound is typically evaluated in animal models, most commonly rodents (mice and rats). This involves administering the compound through various routes (e.g., intravenous and oral) and then collecting blood samples at multiple time points to measure the drug concentration.
After oral administration, the rate and extent of absorption are determined. Key parameters include the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax). The bioavailability (F), which is the fraction of the administered dose that reaches systemic circulation, is also a critical parameter.
The distribution of a compound throughout the body is described by the volume of distribution (Vd). A large Vd suggests extensive tissue distribution, while a smaller Vd indicates that the drug is primarily confined to the bloodstream.
Table 2: Representative Pharmacokinetic Parameters in Rodents Following a Single Dose
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Vd (L/kg) | Bioavailability (%) |
|---|---|---|---|---|---|
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
There is no publicly available data for this compound.
The elimination of a drug from the body is characterized by its clearance (CL) and elimination half-life (t½). Clearance represents the volume of plasma cleared of the drug per unit of time and is a measure of the efficiency of elimination processes, which include metabolism (primarily in the liver) and excretion (mainly through the kidneys and bile). The elimination half-life is the time it takes for the plasma concentration of the drug to decrease by half. These parameters are fundamental in determining the dosing regimen for subsequent efficacy and safety studies.
Future Directions in Research of 1 2 Chlorobenzyl 4 Methylsulfonyl Piperazine
Further Elucidation of Mechanism of Action
The precise molecular mechanism of 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine is not yet fully characterized. The broader piperazine (B1678402) family exhibits a wide array of mechanisms; for instance, some derivatives act as antagonists at dopamine (B1211576) receptors, while others inhibit microtubule synthesis or modulate enzyme activity. nih.gov The methylsulfonyl group, in particular, is a key feature in several targeted inhibitors, such as the highly potent PI3Kα inhibitor CYH33. nih.gov
Future investigations should focus on identifying the direct molecular targets of this compound. A combination of affinity chromatography, proteomics-based approaches, and computational docking studies could reveal specific protein interactions. Kinase profiling assays would be essential to determine if the compound acts as an inhibitor for specific protein kinases, a common mechanism for anticancer agents. Furthermore, its effect on key signaling pathways, such as PI3K/AKT/mTOR, MAPK, and NF-κB, should be systematically evaluated in relevant cell models to build a comprehensive picture of its downstream cellular effects.
Optimization of Analogues for Enhanced Specificity and Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For piperazine derivatives, modifications at both the N1 and N4 positions, as well as on the aromatic rings, can significantly impact biological activity. nih.govnih.gov Research on related piperazine sulfonamides and chlorobenzyl derivatives provides a roadmap for future analogue design.
Key areas for optimization include:
Modification of the Chlorobenzyl Moiety: Altering the position and number of chlorine atoms on the benzyl (B1604629) ring can influence binding affinity and selectivity. SAR studies on other bioactive molecules have shown that chloro-substitution can be critical for potent activity. nih.gov
Alteration of the Sulfonyl Group: Replacing the methyl group with larger alkyl, aryl, or heterocyclic moieties could explore new binding interactions and modulate the compound's physicochemical properties.
Piperazine Ring Bioisosteres: Replacing the piperazine core with related structures like homopiperazine (B121016) or bridged piperazines could improve pharmacokinetic profiles or target engagement. researchgate.net
The following table summarizes SAR insights from related piperazine compounds that could guide the optimization of this compound.
| Structural Modification | Observed Effect in Related Compounds | Potential Application for Optimization | Reference(s) |
| Substitution on Benzene (B151609) Ring | 4-chloro substitution on a benzene ring of a sulfonamide showed effective anti-tumor activity. | Systematically explore mono- and di-chloro substitutions on the benzyl ring to maximize potency. | nih.gov |
| N-Substitution on Piperazine | Introduction of bulky or heterocyclic groups at the N4 position can enhance activity against specific targets. | Replace the methylsulfonyl group with various sulfonamides or carboxamides to probe for improved target interaction. | nih.gov |
| Aryl Ring Modifications | Replacing a phenyl group with fluorobenzene (B45895) or thiazole (B1198619) maintained high kinase inhibitory activity. | Substitute the benzyl group with other aromatic or heteroaromatic rings to enhance selectivity. | acs.org |
| Piperazine Core Modification | Bridged piperazine structures have been used to develop orally active CCR1 antagonists. | Synthesize analogues with bridged or constrained piperazine rings to improve oral bioavailability and metabolic stability. | researchgate.net |
Exploration of New Potential Therapeutic Applications based on Preclinical Findings
The piperazine scaffold is present in drugs for a vast array of conditions, including CNS disorders, cancer, and cardiovascular diseases. nih.govsilae.it The structural elements of this compound suggest it could be investigated across multiple therapeutic areas.
Oncology: Many piperazine derivatives exhibit potent anticancer activity by inhibiting cell proliferation and inducing apoptosis. nih.gov Preclinical screening of this compound against a panel of cancer cell lines, such as those for colon, breast, and central nervous system tumors, is a logical first step. mdpi.com
Neurodegenerative Diseases: Piperazine-based compounds are being actively investigated for Alzheimer's disease, with some showing the ability to reduce both amyloid and Tau pathology in animal models. nih.govnih.gov Given this precedent, evaluating the neuroprotective properties of this compound in models of neurodegeneration is warranted.
Metabolic Disorders: The methylsulfonylpiperazine moiety is a key component of CYH33, a PI3Kα inhibitor. nih.gov As the PI3K pathway is central to metabolic regulation, exploring the compound's effects in models of diabetes and obesity could uncover new therapeutic avenues.
Advanced Preclinical Efficacy Studies in Complex Disease Models
Initial cell-based assays must be followed by efficacy studies in more complex, physiologically relevant disease models. For oncology applications, this includes testing in patient-derived xenograft (PDX) models, which better represent the heterogeneity of human tumors.
In the context of neurological disorders, transgenic animal models are indispensable. For example, new piperazine derivatives have shown promise in preserving memory and reducing pathology in preclinical models of Alzheimer's disease. nih.gov Similarly, efficacy in a Drosophila melanogaster model expressing human tau protein has been demonstrated for other novel piperazine compounds. nih.gov Evaluating this compound in such validated animal models would be a critical step in assessing its true therapeutic potential. For inflammatory conditions, models such as rat antigen-induced arthritis could be employed. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound, a multi-omics approach is essential. biocompare.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide unparalleled insights into the compound's mechanism of action, identify biomarkers for its activity, and reveal potential off-target effects. pharmafeatures.comnih.gov
This approach allows researchers to construct detailed molecular networks, mapping the compound's impact on cellular pathways. pharmafeatures.com For example, spatial multi-omics can reveal functional changes within intact tissue sections, linking drug distribution to metabolic and transcriptomic responses at a cellular level. astrazeneca.com Applying these technologies would move the understanding of the compound's effects from a single target to a systems-level perspective, accelerating its development and de-risking its progression toward clinical studies. researchgate.net
Development of Novel Synthetic Pathways for Scalability
While initial studies can rely on laboratory-scale synthesis, the development of a practical, scalable, and cost-effective synthetic route is paramount for future development. Recent advances in synthetic chemistry offer several promising avenues for the production of functionalized piperazines. mdpi.com
Future research should focus on:
Continuous Flow Chemistry: This technology can offer improved safety, efficiency, and scalability compared to traditional batch processing. researchgate.net
Photoredox Catalysis: Light-mediated reactions have enabled novel C-H functionalization of piperazine rings, potentially offering more direct and efficient synthetic routes. mdpi.comnih.gov
Orthogonal Protection Strategies: Developing syntheses that use orthogonal protecting groups allows for the precise and selective functionalization of the piperazine scaffold, which is crucial for creating diverse libraries of analogues. rsc.org
Exploring these modern synthetic methodologies will be key to ensuring that this compound and its optimized analogues can be produced in sufficient quantities for extensive preclinical and potential clinical evaluation. morressier.com
Q & A
Q. What toxicity profiles should be evaluated preclinically?
- Answer :
- In vitro : Hepatotoxicity (HepG2 cells), cardiotoxicity (hERG channel inhibition).
- In vivo : Acute toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
